molecular formula C15H16F2IN3O B11481018 N-(2,5-difluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide

N-(2,5-difluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide

Cat. No.: B11481018
M. Wt: 419.21 g/mol
InChI Key: TVECSMKWSBXDOS-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide typically involves multiple steps:

    Formation of the pyrazole ring: This step involves the reaction of appropriate precursors to form the 4-iodo-3,5-dimethyl-1H-pyrazole ring.

    Attachment of the butanamide chain: The butanamide chain is then attached to the pyrazole ring through a series of reactions, often involving amide bond formation.

    Introduction of the difluorophenyl group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the iodine and fluorine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide or silver fluoride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can result in the exchange of halogen atoms.

Scientific Research Applications

N-(2,5-difluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-difluorophenyl)-4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
  • N-(2,5-difluorophenyl)-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide

Uniqueness

N-(2,5-difluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its chloro and bromo analogs. This uniqueness makes it a valuable compound for specific research applications.

Properties

Molecular Formula

C15H16F2IN3O

Molecular Weight

419.21 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanamide

InChI

InChI=1S/C15H16F2IN3O/c1-9-15(18)10(2)21(20-9)7-3-4-14(22)19-13-8-11(16)5-6-12(13)17/h5-6,8H,3-4,7H2,1-2H3,(H,19,22)

InChI Key

TVECSMKWSBXDOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=C(C=CC(=C2)F)F)C)I

Origin of Product

United States

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